REACTION_CXSMILES
|
[CH:1]([NH:4][S:5]([C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[C:10]([Br:15])[CH:9]=1)(=[O:7])=[O:6])([CH3:3])[CH3:2].[H-].[Na+].I[CH3:19]>CN(C=O)C>[Br:15][C:10]1[CH:9]=[C:8]([S:5]([N:4]([CH:1]([CH3:3])[CH3:2])[CH3:19])(=[O:7])=[O:6])[CH:13]=[CH:12][C:11]=1[CH3:14] |f:1.2|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)C)Br
|
Name
|
|
Quantity
|
33 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
43 μL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
21 μL
|
Type
|
reactant
|
Smiles
|
IC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT for five minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 16 hours
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at RT for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with an aqueous (5 N) solution of NaOH
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic phase was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified flash column chromatography (silica)
|
Type
|
WASH
|
Details
|
eluting with cyclohexane containing
|
Type
|
TEMPERATURE
|
Details
|
increasing amounts of EtOAc affording the title compound as a colorless sticky solid
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=CC1C)S(=O)(=O)N(C)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |